molecular formula C19H18N4OS B2494156 2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 637321-83-6

2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2494156
CAS No.: 637321-83-6
M. Wt: 350.44
InChI Key: HUVQICHWHIPMSJ-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

The compound is utilized as a building block for synthesizing novel bis- and poly(pyridines) and poly(pyrimidines) derivatives. These derivatives are achieved through alkylation with corresponding bis- and poly(halo) compounds, highlighting its role in facilitating regioselective bis- and polyalkylation processes. This utility underscores the compound's importance in the development of new heterocyclic compounds with potential applications in various fields of chemical research (Abd El-Fatah et al., 2017).

Spectroscopic and Theoretical Analysis

In-depth spectroscopic characterization and theoretical analyses (DFT/TD-DFT calculations) have been conducted on derivatives to understand their molecular structure, electronic properties, and potential as nonlinear optical (NLO) materials. These studies provide insights into the electronic interactions and reactivity descriptors, indicating the compound's relevance in the field of material science and its potential applications in designing NLO materials (Wazzan et al., 2016).

Precursor for Tetraheterocyclic Compounds

The compound has been employed as a precursor in the synthesis of various novel polyheterocyclic compounds. This illustrates its versatility in heterocyclic synthesis, enabling the exploration of new chemical spaces and the development of compounds with potentially valuable biological or physical properties (Metwally et al., 2017).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The research into these derivatives highlights the potential therapeutic applications of these compounds, contributing valuable insights into the search for new antimicrobial agents (Abdelghani et al., 2017).

Application in Organic Synthesis

The utility of this compound extends to the microwave-assisted synthesis of triazolopyrimidine derivatives, showcasing an efficient, green synthetic method. This application demonstrates the compound's role in facilitating the development of new synthetic protocols that are more environmentally friendly and efficient, potentially leading to compounds with significant biological activities (Divate & Dhongade-Desai, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-22(2)14-10-8-13(9-11-14)17-21-18(24)16(12-20)19(25)23(17)15-6-4-3-5-7-15/h3-11,17,25H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVQICHWHIPMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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